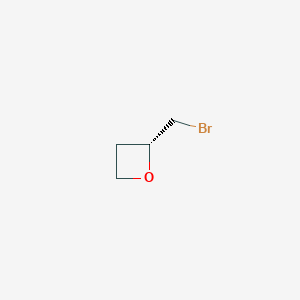

(2R)-2-(Bromomethyl)oxetane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

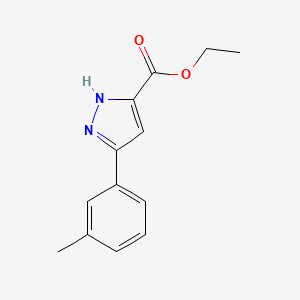

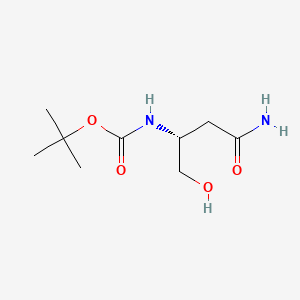

“(2R)-2-(Bromomethyl)oxetane” is a type of oxetane, a class of organic compounds characterized by a three-membered ring structure. Oxetanes are valuable building blocks due to their well-explored propensity to undergo ring-opening reactions with diverse nucleophiles .

Synthesis Analysis

Oxetanes can be synthesized by various methods. For instance, they can be synthesized by conjugate addition of various α-amino esters to a 3-(nitromethylene)oxetane, followed by reduction of the nitro group and further coupling with N–Z protected amino acids . Another method involves the use of oxetane modified dipeptide building blocks in solution and solid-phase peptide synthesis .Molecular Structure Analysis

The molecular structure of oxetanes can be analyzed using techniques such as X-ray diffraction and molecular dynamics simulations . The introduction of an oxetane into the peptide backbone results in significant changes in the secondary structure content .Chemical Reactions Analysis

Oxetanes are known to undergo ring-opening reactions with diverse nucleophiles . They can also participate in the Paternò–Büchi reaction, a photochemical reaction between an excited state of carbonyl compounds and an alkene to give the oxetane deriving from a cycloaddition reaction .Mécanisme D'action

Target of Action

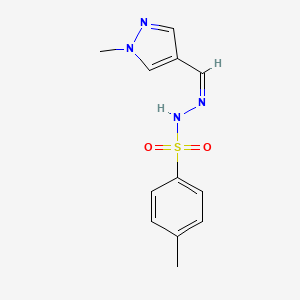

Oxetanes in general have been used in medicinal chemistry as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups . They often improve the chemical properties of target molecules for drug discovery purposes .

Mode of Action

Oxetanes are known to undergo ring-opening reactions . For instance, the ring-opening polymerization of oxetane cation series compounds is performed by the O atom of oxetane continuously attacking the C atom of the oxetane cation . Another study presents a cobalt catalysis-based strategy to access various modes of radical reactivity via oxetane ring opening .

Biochemical Pathways

The introduction of oxetane into the peptide backbone results in a significant loss of helicity, which might influence various biochemical pathways .

Pharmacokinetics

It’s known that peptide-based drugs, which can incorporate oxetane, generally display poor permeability and metabolic stability . Oxetanes have been introduced as a new type of peptide bond isostere to improve these properties .

Result of Action

The introduction of an oxetane into the peptide backbone results in a significant loss of helicity . This could potentially affect the structure and function of proteins in which the oxetane is incorporated.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2R)-2-(Bromomethyl)oxetane. It’s known that environmental factors are sources for oxidative stress, which can influence the stability and efficacy of many compounds .

Orientations Futures

The future directions for the study and application of oxetanes are promising. They are being explored for their potential in improving the therapeutic potential of peptide-based drugs . Moreover, the detailed structural understanding provided by recent studies can direct future design of chemically modified peptides .

Propriétés

IUPAC Name |

(2R)-2-(bromomethyl)oxetane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c5-3-4-1-2-6-4/h4H,1-3H2/t4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXAGUVERXNCSZ-SCSAIBSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]1CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B6363296.png)

![1-(((((4-Fluorophenyl)methyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6363316.png)

![Ethyl 3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B6363325.png)

![[(3aR,4S,6R,6aR)-4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B6363337.png)

![1-(((4-(5-Chloro-2-methylphenyl)piperazinyl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6363345.png)